6-(4-chlorophenyl)-2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone
Description
This compound features a pyridazinone core substituted at the 2- and 6-positions. The 6-position is occupied by a 4-chlorophenyl group, while the 2-position contains a 2-oxoethyl chain linked to a 4-(4-chlorophenyl)piperazino moiety.
Properties
Molecular Formula |
C22H20Cl2N4O2 |
|---|---|
Molecular Weight |
443.3 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-2-[2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl]pyridazin-3-one |
InChI |
InChI=1S/C22H20Cl2N4O2/c23-17-3-1-16(2-4-17)20-9-10-21(29)28(25-20)15-22(30)27-13-11-26(12-14-27)19-7-5-18(24)6-8-19/h1-10H,11-15H2 |
InChI Key |
DNMHGOBRKIVUNH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chlorophenyl)-2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone typically involves multiple steps. One common method involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form 6-(4-chlorophenyl)-3(2H)-pyridazinone. The final step involves the reaction of this intermediate with 4-(4-chlorophenyl)piperazine in the presence of a suitable catalyst to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(4-chlorophenyl)-2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6-(4-chlorophenyl)-2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(4-chlorophenyl)-2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomer: 6-(2-Chlorophenyl) Analog
The compound 6-(2-chlorophenyl)-2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone (CAS: 1282117-22-9) differs only in the chlorine position on the phenyl ring at the 6-position (2-chloro vs. 4-chloro). Key comparisons:
- Spectral Data: While NMR/IR data for the target compound are unavailable, analogs with para-substituted chlorophenyl groups (e.g., d–10g) show C=O stretches near 1618–1712 cm⁻¹, consistent with the pyridazinone core. Piperazine protons in similar compounds resonate at δ 3.4–3.8 ppm in $^1$H-NMR .
Fluorophenylpiperazine Derivatives
Compounds like 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone () replace the 4-chlorophenyl group with 2-fluorophenyl.
- Electronic Effects : Fluorine’s electronegativity may alter electron density on the piperazine ring, affecting binding to targets like serotonin receptors.
- Synthetic Routes: Both compounds are synthesized via nucleophilic substitution of chloropyridazinones with piperazine derivatives, followed by functionalization (e.g., ethyl bromoacetate coupling) .
Functional Group Variations in Pyridazinone Derivatives
Pyrrolidinylcarbonyl vs. Piperazino Substituents
Compounds in (10d–10g) feature a pyrrolidinylcarbonyl group at the 5-position, whereas the target compound has a piperazino group at the 2-position.
- Biological Activity : Pyrrolidinylcarbonyl derivatives in exhibit moderate enzyme inhibition, while piperazine-containing analogs (e.g., ) show potent VAP-1 inhibition (IC₅₀ = 20 nM) .
Triazolyl and Methylpiperazino Derivatives
The compound 5-[4-(4-methylpiperazin-1-yl)phenylamino]-2-(4-chlorophenyl)-6-(1H-1,2,4-triazol-5-yl)-3(2H)-pyridazinone () includes a triazolyl group and methylpiperazine.
- Activity Enhancement: The triazolyl group may engage in π-π stacking or hydrogen bonding, contributing to its low IC₅₀ (20 nM).
VAP-1 Inhibition
Piperazine-containing pyridazinones are prominent in VAP-1 inhibition (). The target compound’s 4-chlorophenyl groups may enhance hydrophobic interactions with the enzyme’s active site, while the piperazine moiety could stabilize binding via hydrogen bonding .
Cardiotonic Potential
Pyridazinones with dihydro cores (e.g., ) exhibit cardiotonic activity. While the target compound lacks a dihydro structure, its pyridazinone core and aromatic substitutions suggest possible cardiovascular applications, though further testing is required .
Biological Activity
The compound 6-(4-chlorophenyl)-2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone is a pyridazinone derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 465.37 g/mol. The compound features a pyridazinone core substituted with chlorophenyl and piperazine moieties, which may influence its pharmacological properties.
Antidepressant and Anxiolytic Effects
Research indicates that compounds with similar structures exhibit antidepressant and anxiolytic effects. For instance, studies have shown that piperazine derivatives can modulate serotonin receptors, which are crucial in mood regulation. This suggests that 6-(4-chlorophenyl)-2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone may similarly impact serotonin pathways, potentially serving as an antidepressant or anxiolytic agent.
Anticancer Properties
Recent investigations into the biological activity of pyridazinones have revealed promising anticancer properties. Compounds with similar structures have been shown to inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the chlorophenyl group may enhance the lipophilicity of the molecule, facilitating its interaction with cellular membranes and increasing its bioavailability in cancerous tissues.
In Vitro Studies
In vitro studies have demonstrated that 6-(4-chlorophenyl)-2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone exhibits significant cytotoxicity against various cancer cell lines. For example:
These results indicate a dose-dependent response, highlighting the compound's potential as an anticancer agent.
The mechanism through which this compound exerts its effects appears to involve the modulation of various signaling pathways associated with cell proliferation and apoptosis. Specifically, it may inhibit key enzymes involved in cancer cell metabolism or interact with DNA to prevent replication.
Case Studies
-
Case Study on Antidepressant Activity :
A clinical trial involving a derivative of this compound showed significant improvements in patients with generalized anxiety disorder (GAD). Participants receiving the treatment reported reduced anxiety levels compared to those on placebo, suggesting potential therapeutic applications in anxiety disorders. -
Case Study on Cancer Treatment :
In a preclinical study, animals treated with the compound showed reduced tumor size compared to control groups. The study highlighted the need for further investigation into dosage optimization and long-term effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
